molecular formula C30H20 B3275814 9-Naphthalen-1-yl-10-phenyl-anthracene CAS No. 63018-93-9

9-Naphthalen-1-yl-10-phenyl-anthracene

Cat. No. B3275814
CAS RN: 63018-93-9
M. Wt: 380.5 g/mol
InChI Key: HICWKUFWPIBTCN-UHFFFAOYSA-N
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Description

9-Naphthalen-1-yl-10-phenyl-anthracene is a compound that has been used in the fabrication of organic light-emitting diodes (OLEDs) as a host material . It is luminescent, emitting both fluorescent and phosphorescent light .


Synthesis Analysis

This compound is synthesized using the Suzuki coupling reaction . In one study, it was prepared by reacting 9-bromo-SBFF with 10-phenylanthracene-9-yl boronic acid, 10-(naphthalene-1-yl)anthracene-9-yl boronic acid, and 10-(4-(naphthalene-1-yl)phenyl)anthracene-9-yl boronic acid .


Molecular Structure Analysis

The molecular structure of 9-Naphthalen-1-yl-10-phenyl-anthracene is represented by the linear formula C30H20 . Its molecular weight is 380.494 .


Chemical Reactions Analysis

The compound exhibits good thermal stability and shows suitable highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels that match the hole and electron transporting layers .


Physical And Chemical Properties Analysis

9-Naphthalen-1-yl-10-phenyl-anthracene has good stability and exhibits a broad absorption spectrum . It is luminescent, emitting both fluorescent and phosphorescent light .

Safety And Hazards

As per the information available, Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . Therefore, the buyer assumes responsibility to confirm product identity and/or purity .

Future Directions

The strategy of designing a host with balanced hole and electron transporting properties is a practical way to achieve highly efficient and low roll-off deep blue OLEDs . This suggests that 9-Naphthalen-1-yl-10-phenyl-anthracene and similar compounds could have significant applications in the development of future OLED technologies .

properties

IUPAC Name

9-naphthalen-1-yl-10-phenylanthracene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H20/c1-2-12-22(13-3-1)29-25-16-6-8-18-27(25)30(28-19-9-7-17-26(28)29)24-20-10-14-21-11-4-5-15-23(21)24/h1-20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HICWKUFWPIBTCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)C5=CC=CC6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H20
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Naphthalen-1-yl-10-phenyl-anthracene

CAS RN

63018-93-9
Record name 9-NAPHTHALEN-1-YL-10-PHENYL-ANTHRACENE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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